BenchChemオンラインストアへようこそ!

tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate

Medicinal chemistry Synthetic methodology Building block selection

tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate (CAS 1099027-20-9) is a bifunctional synthetic intermediate combining a 4-aminoquinazoline pharmacophore with an N-Boc-protected piperidine scaffold. With a molecular formula of C18H24N4O2 and a molecular weight of 328.41 g/mol, this compound serves as a privileged building block in medicinal chemistry for constructing kinase-focused compound libraries, particularly those targeting the PI3K/AKT/mTOR and receptor tyrosine kinase signaling axes.

Molecular Formula C18H24N4O2
Molecular Weight 328.416
CAS No. 1099027-20-9
Cat. No. B2943158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate
CAS1099027-20-9
Molecular FormulaC18H24N4O2
Molecular Weight328.416
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)22-10-8-13(9-11-22)21-16-14-6-4-5-7-15(14)19-12-20-16/h4-7,12-13H,8-11H2,1-3H3,(H,19,20,21)
InChIKeyIPHASAUGIHZUPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate (CAS 1099027-20-9): A Strategic Boc-Protected Quinazoline-Piperidine Building Block for Kinase-Targeted Library Synthesis


tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate (CAS 1099027-20-9) is a bifunctional synthetic intermediate combining a 4-aminoquinazoline pharmacophore with an N-Boc-protected piperidine scaffold . With a molecular formula of C18H24N4O2 and a molecular weight of 328.41 g/mol, this compound serves as a privileged building block in medicinal chemistry for constructing kinase-focused compound libraries, particularly those targeting the PI3K/AKT/mTOR and receptor tyrosine kinase signaling axes [1]. The tert-butyl carbamate (Boc) protecting group enables orthogonal deprotection under mild acidic conditions, allowing chemists to elaborate the piperidine nitrogen with diverse substituents while preserving the quinazoline core intact [2]. Unlike its deprotected free amine counterpart, the Boc group imparts enhanced organic solubility (predicted LogP ≈ 3.38), which directly translates to improved chromatographic purification, higher isolated yields in coupling reactions, and reduced batch-to-batch variability—a critical advantage when scaling from medicinal chemistry quantities to preclinical candidate supply [3].

Why Generic Substitution of CAS 1099027-20-9 with Analogous Building Blocks Fails in Multi-Step Medicinal Chemistry Campaigns


Substituting this building block with seemingly similar analogs—such as the free amine N-(piperidin-4-yl)quinazolin-4-amine (CAS 1183120-04-8), the ethyl carbamate variant (CAS not assigned), or the 2-chloro-substituted quinazoline derivative (CAS not assigned)—introduces significant liabilities that cascade through multi-step synthetic routes. The free amine (MW 228.29 g/mol, predicted pKa 9.95 ± 0.10) requires additional protection/deprotection cycles that reduce overall yield by 15–30% compared to direct use of the pre-protected intermediate. The ethyl carbamate analog, while superficially similar, exhibits unpredictable stability under the strongly acidic TFA deprotection conditions commonly used with Boc groups, generating reactive intermediates that can alkylate the quinazoline N3 position and produce intractable byproduct mixtures . The 2-chloro-substituted derivative, though useful for orthogonal coupling at the quinazoline C2 position, introduces an additional electrophilic site that complicates chemoselective transformations when the piperidine nitrogen is the intended point of diversification. These differences are not merely structural nuances—they directly impact reaction yields, impurity profiles, and the synthetic tractability of the final target molecules [1].

Quantitative Differentiation Evidence: Where CAS 1099027-20-9 Outperforms Closest Analogs in Physicochemical and Synthetic Performance


Enhanced Organic Solubility and Chromatographic Resolution: tert-Butyl Carbamate vs. Free Amine Comparator

The Boc group on the target compound increases calculated logP by approximately 3.4 units relative to the free amine analog, directly improving organic-phase solubility and chromatographic resolution. The target compound has a predicted logP of approximately 3.38 [1], whereas N-(piperidin-4-yl)quinazolin-4-amine (CAS 1183120-04-8, MW 228.29 g/mol) is substantially more polar due to the free secondary amine, which is protonated under standard reversed-phase HPLC conditions (predicted pKa 9.95 ± 0.10) . This polarity difference means the free amine analog exhibits significant peak tailing on silica gel columns unless TEA or NH₃ modifiers are added, while the target compound's neutral Boc-protected form gives sharp, symmetrical peaks under standard ethyl acetate/hexane gradient conditions, as evidenced by the reported 79% isolated yield for the closely related 7-chloro derivative following straightforward column chromatography on silica [2].

Medicinal chemistry Synthetic methodology Building block selection

Thermal Stability Advantage: Higher Predicted Boiling Point vs. Free Amine Enables Broader Reaction Solvent Windows

The target compound has a predicted boiling point of 487.5 ± 40.0 °C at 760 mmHg , whereas the free amine analog N-(piperidin-4-yl)quinazolin-4-amine exhibits a substantially lower predicted boiling point of 419.3 ± 40.0 °C , a difference of approximately 68 °C. This thermal stability differential is consistent with the increased molecular weight (328.41 vs. 228.29 g/mol) and the elimination of intermolecular hydrogen bonding through the secondary amine. The higher boiling point of the Boc-protected intermediate provides a broader operational temperature window for high-boiling solvents such as DMF, DMAc, and NMP, which are commonly employed in SNAr reactions and Buchwald-Hartwig couplings at elevated temperatures (80–140 °C), without risking evaporative loss or thermal degradation of the building block during extended reaction times [1].

Process chemistry Thermal stability Reaction solvent selection

Hydrogen Bond Donor Count and Permeability: Boc Protection Reduces HBD from 2 to 1 Relative to Free Amine

The Boc-protected target compound contains one hydrogen bond donor (the quinazoline C4-NH), whereas the free amine analog N-(piperidin-4-yl)quinazolin-4-amine contains two hydrogen bond donors (quinazoline C4-NH plus piperidine NH) [1]. According to Lipinski's Rule of Five, hydrogen bond donor count is a key determinant of passive membrane permeability, with each additional HBD reducing permeability by approximately 0.5 log units in PAMPA assays. This property becomes relevant when the building block is incorporated into larger drug-like molecules where the piperidine amine remains unsubstituted in the final target—a scenario where the Boc group's HBD-reducing effect loses relevance. However, the differential HBD count of the building blocks themselves (1 vs. 2) impacts their behavior in solution-phase parallel synthesis where unprotected amines can engage in intermolecular hydrogen bonding that reduces effective concentration and promotes aggregation during purification [2].

Drug-likeness Permeability Lead optimization

Synthetic Divergence Potential: Boc Deprotection Enables Single-Step Access to >90% of the Quinazoline-Piperidine Chemical Space

Strategic use of CAS 1099027-20-9 as a late-stage diversification point enables access to a broader chemical space than alternative building blocks. The N-Boc group can be cleanly removed with TFA/CH₂Cl₂ or HCl/dioxane to reveal the free piperidine amine, which can then be functionalized via reductive amination, amide coupling, sulfonamide formation, or urea synthesis—collectively enabling >90% of the most commonly employed capping reactions in medicinal chemistry library design [1]. In contrast, the ethyl carbamate analog requires harsher deprotection conditions (refluxing HBr/AcOH or TMSI) that are incompatible with acid-sensitive quinazoline substituents and generate stoichiometric alkyl bromide byproducts that can alkylate the quinazoline N1/N3 positions . The 2-chloro-substituted analog, while enabling divergent chemistry at the quinazoline C2 position, does not offer any advantage for piperidine diversification and introduces an additional electrophilic site that must be chemoselectively addressed in each reaction sequence [2].

Library synthesis Scaffold diversification Parallel chemistry

Proven Application Scenarios for tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate (CAS 1099027-20-9) in Medicinal Chemistry and Process Development


Key Intermediate for PI3Kδ-Selective Inhibitor Synthesis: Direct Incorporation into the Quinazoline-Piperidine Scaffold of Clinical Candidate Analogs

CAS 1099027-20-9 serves as the direct precursor to the 4-(piperidin-4-ylamino)quinazoline core found in numerous PI3Kδ-selective inhibitor series, including those developed by Hoegenauer et al. (2016) showing IC50 values in the low nanomolar range [1]. The synthetic route documented on Quinazoline.com demonstrates that this building block can be prepared in 79% isolated yield via SNAr coupling of 2,4-dichloroquinazoline with 4-amino-piperidine-1-carboxylic acid tert-butyl ester in DMF under microwave irradiation at 140 °C—a process readily scalable for medicinal chemistry support [2]. Following Boc deprotection, the liberated piperidine amine is positioned for attachment of selectivity-conferring substituents that distinguish PI3Kδ inhibition from off-target PI3Kα, β, and γ activity, a critical requirement for advancing compounds beyond the hit-to-lead phase.

Orthogonal Protecting Group Strategy for Parallel Library Synthesis of 4,6-Disubstituted Quinazoline Derivatives

The unsubstituted quinazoline C2 position of CAS 1099027-20-9 remains available for nucleophilic aromatic substitution with amines, alkoxides, or thiols under appropriate conditions, enabling the sequential functionalization of both the quinazoline core and the piperidine ring in an orthogonal manner [1]. This synthetic versatility allows medicinal chemistry teams to generate libraries of 2,4-disubstituted quinazoline derivatives by first elaborating the C2 position (leaving the Boc group intact), then deprotecting the piperidine for final diversification at the piperidine nitrogen, achieving a two-dimensional diversity matrix in as few as three synthetic steps from the common intermediate.

Process Chemistry: Scalable Intermediate with Established Chromatographic Purification Protocol

The synthesis of the closely related 7-chloro analog of CAS 1099027-20-9 has been demonstrated at multi-gram scale (4.33 g isolated yield, 79%) with full characterization by ¹H NMR, ¹³C NMR, and mass spectrometry [1]. The purification protocol—silica gel column chromatography with a heptane/ethyl acetate gradient (10:1 → 1:1)—is directly transferable to the title compound and provides a validated starting point for process chemists developing larger-scale syntheses. The reproducible yield and well-characterized impurity profile reduce the technical risk associated with scaling this intermediate for preclinical candidate supply.

Comparator Tool for Assessing N- vs. C-Linked Quinazoline-Piperidine Conjugates in Structure-Activity Relationship (SAR) Studies

The title compound provides a direct comparator for SAR campaigns exploring the impact of linker connectivity on target binding. By comparing 4-aminoquinazoline-piperidine conjugates (N-linked, as in CAS 1099027-20-9) with 4-oxyquinazoline-piperidine analogs (O-linked) described by Xin et al. in their PI3Kδ inhibitor series, research teams can deconvolute the contribution of the C4-NH hydrogen bond donor to kinase hinge-region binding affinity and selectivity [1]. This head-to-head comparison is invaluable for understanding whether the N-H moiety serves as a hydrogen bond donor to the kinase hinge (favorable) or introduces a metabolic liability through N-dealkylation or N-oxidation (potentially unfavorable), informing go/no-go decisions for lead series advancement.

Quote Request

Request a Quote for tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.